Moxifloxacin N-sulfate
Overview
Description
Moxifloxacin N-Sulfate (sodium salt) is a metabolite of moxifloxacin, a fluoroquinolone antibiotic. Moxifloxacin is widely used to treat various bacterial infections, including respiratory tract infections, sinusitis, and pneumonia . The N-sulfate derivative is formed through the sulfation of moxifloxacin, which enhances its solubility and bioavailability .
Mechanism of Action
Target of Action
Moxifloxacin N-sulfate primarily targets two essential bacterial enzymes: topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, and repair .
Mode of Action
The bactericidal action of this compound results from the inhibition of its primary targets, topoisomerase II and topoisomerase IV . By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and promotes the breakage of double-stranded DNA , thereby inhibiting bacterial DNA replication and transcription .
Biochemical Pathways
This compound affects the biochemical pathways related to DNA replication and transcription in bacteria . By inhibiting topoisomerase II and IV, it disrupts the superhelical structure of DNA, which is essential for these processes . Additionally, this compound has been found to inhibit cytokine-induced MAP kinase and NF-κB activation, as well as nitric oxide synthesis in a human respiratory epithelial cell line .
Pharmacokinetics
It has a distribution volume of 1.7 to 2.7 L/kg, with tissue concentrations often exceeding plasma concentrations in various tissues . This compound is metabolized in the liver via glucuronide and sulfate conjugation . It is excreted in urine as unchanged drug and glucuronide conjugates, and in feces as unchanged drug and sulfate conjugates . The elimination half-life of a single dose is between 8 to 16 hours .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of bacterial growth and the killing of bacteria . By inhibiting the enzymes essential for bacterial DNA replication and transcription, it prevents the bacteria from multiplying, leading to their death . In addition, this compound has been shown to rescue SMA-related molecular and phenotypical defects in muscle cells and motoneurons .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acidic conditions are favorable for the degradation of this compound . Certain substances such as HCO3-, HPO42-, Mn2+, and HA can inhibit its action . Furthermore, this compound’s action can be affected by the presence of other drugs, as it is known to interact with numerous other medications .
Biochemical Analysis
Biochemical Properties
Moxifloxacin N-sulfate interacts with various biomolecules during its metabolic process. It is a product of the phase II metabolism of Moxifloxacin, which involves the addition of a sulfate group to Moxifloxacin, a process mediated by sulfotransferase enzymes . It does not undergo P450 metabolism .
Cellular Effects
This compound, like Moxifloxacin, is well-distributed in various body tissues, including saliva, interstitial fluids, and lung tissues . Unlike Moxifloxacin, it does not exhibit antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its formation from Moxifloxacin. The sulfotransferase enzymes mediate the addition of a sulfate group to Moxifloxacin, resulting in the formation of this compound .
Temporal Effects in Laboratory Settings
This compound is stable as a metabolite of Moxifloxacin. It is eliminated via metabolic, renal, and biliary/faecal routes . About 35% of this compound is recovered in faeces .
Dosage Effects in Animal Models
Moxifloxacin, from which this compound is derived, has been shown to be effective in treating various infections in animal models .
Metabolic Pathways
This compound is involved in the phase II metabolism of Moxifloxacin, mediated by sulfotransferase enzymes . This process does not involve P450 metabolism .
Transport and Distribution
This compound, derived from Moxifloxacin, is well-distributed in the body, including in saliva, interstitial fluids, and lung tissues . It is eliminated via metabolic, renal, and biliary/faecal routes .
Subcellular Localization
Given its distribution in various body tissues, it is likely that it is present in various cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Moxifloxacin N-Sulfate (sodium salt) involves the sulfation of moxifloxacin. The process typically includes the following steps:
Alkalification: Moxifloxacin hydrochloride is treated with sodium bicarbonate solution to obtain moxifloxacin free alkali.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound (sodium salt) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the production scale, batch or continuous processing methods are employed.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Moxifloxacin N-Sulfate (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the N-sulfate group back to the parent moxifloxacin.
Substitution: The N-sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions, including amines and thiols.
Major Products
Oxidation: Oxidized derivatives of moxifloxacin.
Reduction: Parent moxifloxacin.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Moxifloxacin N-Sulfate (sodium salt) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of moxifloxacin metabolites.
Biology: Studied for its interactions with various biological targets and its role in metabolic pathways.
Medicine: Investigated for its pharmacokinetics and pharmacodynamics in drug development.
Industry: Utilized in the development of new formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: Another fluoroquinolone antibiotic with similar antibacterial activity.
Ciprofloxacin: A widely used fluoroquinolone with a broader spectrum of activity.
Gatifloxacin: A fluoroquinolone with similar pharmacokinetic properties.
Uniqueness
Moxifloxacin N-Sulfate (sodium salt) is unique due to its enhanced solubility and bioavailability compared to its parent compound, moxifloxacin . This makes it particularly useful in formulations where higher solubility is required .
Biological Activity
Moxifloxacin N-sulfate is a derivative of moxifloxacin, a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, clinical efficacy, and relevant case studies.
Overview of Moxifloxacin
Moxifloxacin is recognized for its potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Its bactericidal action is primarily due to the inhibition of bacterial topoisomerases II and IV, enzymes critical for DNA replication and repair . this compound, as a metabolite, retains some of these properties while exhibiting unique pharmacokinetic characteristics.
Pharmacokinetics
Moxifloxacin is metabolized predominantly through glucuronide and sulfate conjugation, with the sulfate conjugate (M1) accounting for approximately 38% of the administered dose. The pharmacokinetics of this compound indicate that it has lower plasma concentrations compared to the parent compound but may still exert significant biological effects due to its active form in tissues .
Parameter | Moxifloxacin | This compound |
---|---|---|
Bioavailability | ~90% | Lower than parent compound |
Peak Plasma Concentration (Cmax) | 2.5-4.0 mg/L | <10% of moxifloxacin |
Half-life | 12 hours | Extended due to conjugation |
This compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, similar to moxifloxacin. However, its interaction with the bacterial cell wall may differ slightly due to structural changes in the sulfate group. This alteration can enhance tissue penetration and retention in certain infections .
Biological Activity Against Pathogens
This compound demonstrates significant activity against various pathogens:
- Gram-positive bacteria : Highly effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Active against Escherichia coli and Klebsiella pneumoniae, although slightly less effective than moxifloxacin itself.
- Anaerobes : Variable activity; effectiveness can depend on specific strains .
Clinical Efficacy
Clinical studies have shown that this compound is effective in treating respiratory tract infections, skin infections, and intra-abdominal infections. In particular:
- Respiratory Infections : A study indicated that moxifloxacin achieves bacteriological success rates exceeding 90% in community-acquired pneumonia cases .
- Skin and Skin Structure Infections (SSSIs) : this compound has been shown to be as effective as traditional therapies like cephalexin in treating uncomplicated SSSIs .
Case Studies
- Ocular Infections : A study involving an ion-paired moxifloxacin nanosuspension eye drop formulation demonstrated that this approach significantly improved intraocular absorption and efficacy against Staphylococcus aureus, outperforming traditional treatments like Vigamox .
- Tuberculosis Treatment : Research indicated that moxifloxacin induces oxidative stress in Mycobacterium tuberculosis, leading to bacterial death. This suggests potential applications in treating resistant strains of tuberculosis when combined with other agents .
- Complicated Infections : In a randomized controlled trial comparing moxifloxacin to standard care for complicated SSSIs, results showed comparable efficacy with fewer side effects, highlighting its potential as a first-line treatment option .
Properties
IUPAC Name |
7-[(4aS,7aS)-1-sulfo-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O7S/c1-32-20-17-13(19(26)14(21(27)28)9-24(17)12-4-5-12)7-15(22)18(20)23-8-11-3-2-6-25(16(11)10-23)33(29,30)31/h7,9,11-12,16H,2-6,8,10H2,1H3,(H,27,28)(H,29,30,31)/t11-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSMZVFHCRCXNK-MEDUHNTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=CC(=C1N3C[C@@H]4CCCN([C@@H]4C3)S(=O)(=O)O)F)C(=O)C(=CN2C5CC5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234080-64-9 | |
Record name | Moxifloxacin N-sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0234080649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MOXIFLOXACIN 1-SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EI1SIA8XV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical method was used to study Moxifloxacin N-sulfate in the provided research, and what were its key features?
A1: The research employed a simple, rapid, and sensitive LC/MS/MS method to quantify this compound concentrations in rat plasma []. Key features include:
Q2: How was the developed LC/MS/MS method applied in a pharmacokinetic study?
A2: The validated LC/MS/MS method enabled the researchers to conduct a pharmacokinetic study of this compound in rats following a single oral dose of Moxifloxacin []. This allowed for the analysis of the metabolite's concentration in plasma over time, providing insights into its absorption, distribution, metabolism, and excretion profile.
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